molecular formula C15H22N2Na2O16P2 B11928382 Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

Cat. No.: B11928382
M. Wt: 594.27 g/mol
InChI Key: UZNAKFWKNKLVBT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves several steps. The reaction conditions often include the use of phosphorylating agents and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product .

Scientific Research Applications

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical processes, influencing nucleotide metabolism and the synthesis of nucleic acids . The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is unique due to its specific chemical structure, which includes both a sugar moiety and a phosphate group. This structure allows it to participate in various biological processes and makes it a valuable compound in scientific research .

Biological Activity

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity based on current literature, highlighting its pharmacological properties, safety profiles, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄Na₂O₁₁P
  • CAS Number : 123334-07-6
  • Molecular Weight : Approximately 490.21 g/mol

The compound features multiple functional groups including hydroxyl, phosphate, and pyrimidine moieties which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that disodium phosphate derivatives exhibit significant antimicrobial activity. For instance, a series of substituted phenyl analogues have shown mean minimum inhibitory concentrations (MICs) against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy against specific microbial strains .

CompoundMean MIC (µM)Target Pathogen
Disodium Derivative A0.40Human Rhinovirus
Disodium Derivative B0.50Staphylococcus aureus

Cytotoxicity and Safety Profile

In a safety assessment conducted by the European Food Safety Authority (EFSA), disodium 5'-ribonucleotides were evaluated for cytotoxic effects. The results indicated no significant skin irritancy or eye irritation potential at specified concentrations . The acute inhalation toxicity tests in laboratory animals revealed an LC50 greater than 4.28 mg/L, indicating a relatively low toxicity profile .

The proposed mechanism of action for disodium phosphate derivatives involves interference with nucleic acid synthesis and cellular metabolism in pathogens. The presence of hydroxyl groups enhances solubility and bioavailability, facilitating better interaction with target sites within microbial cells.

Case Studies

  • Feed Additive Evaluation : A study evaluating disodium 5'-inosinate as a feed additive found that it is safe for use in animal diets at concentrations up to 50 mg/kg without adverse effects on the target species. This highlights its potential for safe incorporation into nutritional products .
  • Pharmacological Research : In vitro studies have demonstrated that derivatives of disodium phosphate can inhibit viral replication in certain serotypes of human rhinovirus, suggesting potential therapeutic applications in antiviral treatments .

Properties

Molecular Formula

C15H22N2Na2O16P2

Molecular Weight

594.27 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

InChI

InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2

InChI Key

UZNAKFWKNKLVBT-UHFFFAOYSA-L

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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